[Dimethyl(prop-2-en-1-yl)silyl]methanethiol
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Overview
Description
[Dimethyl(prop-2-en-1-yl)silyl]methanethiol is an organosilicon compound characterized by the presence of a silicon atom bonded to a methanethiol group and a dimethyl(prop-2-en-1-yl) group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Dimethyl(prop-2-en-1-yl)silyl]methanethiol typically involves the reaction of a suitable silicon precursor with a thiol compound. One common method is the hydrosilylation of an allyl thiol with a dimethylchlorosilane in the presence of a platinum catalyst. The reaction conditions often include:
Temperature: 25-50°C
Solvent: Toluene or hexane
Catalyst: Platinum-based catalysts such as Karstedt’s catalyst
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
[Dimethyl(prop-2-en-1-yl)silyl]methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfonic acids or disulfides.
Reduction: The compound can be reduced to form simpler silanes.
Substitution: The silicon atom can participate in substitution reactions, where the thiol group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) in an aqueous or organic solvent.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Halogenating agents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Sulfonic acids, disulfides
Reduction: Simpler silanes
Substitution: Halogenated silanes
Scientific Research Applications
[Dimethyl(prop-2-en-1-yl)silyl]methanethiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organosilicon compounds.
Biology: Investigated for its potential as a bioactive molecule in drug development.
Medicine: Explored for its antimicrobial properties and potential use in pharmaceuticals.
Industry: Utilized in the production of advanced materials, including coatings and adhesives.
Mechanism of Action
The mechanism of action of [Dimethyl(prop-2-en-1-yl)silyl]methanethiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with metal ions or proteins, leading to the modulation of biological pathways. The silicon atom can also participate in various chemical reactions, contributing to the compound’s overall reactivity.
Comparison with Similar Compounds
Similar Compounds
- Dimethylchlorosilane
- Allylthiol
- Trimethylsilylmethanethiol
Uniqueness
[Dimethyl(prop-2-en-1-yl)silyl]methanethiol is unique due to the presence of both a thiol group and a silicon atom in its structure. This combination imparts distinct chemical properties, making it a versatile compound for various applications. Compared to similar compounds, it offers enhanced reactivity and potential for functionalization.
Properties
CAS No. |
85465-25-4 |
---|---|
Molecular Formula |
C6H14SSi |
Molecular Weight |
146.33 g/mol |
IUPAC Name |
[dimethyl(prop-2-enyl)silyl]methanethiol |
InChI |
InChI=1S/C6H14SSi/c1-4-5-8(2,3)6-7/h4,7H,1,5-6H2,2-3H3 |
InChI Key |
FCKLXBWTCJYEEB-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(CC=C)CS |
Origin of Product |
United States |
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